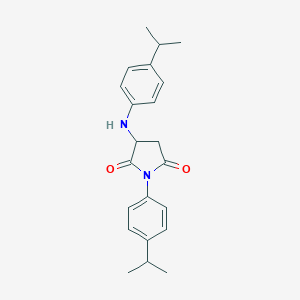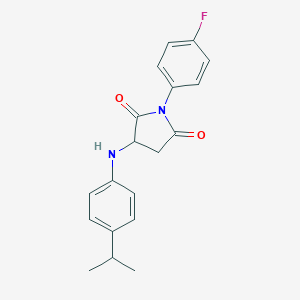![molecular formula C19H23N3O4S B399902 N-[4-(4-METHANESULFONYLPIPERAZIN-1-YL)PHENYL]-4-METHOXYBENZAMIDE](/img/structure/B399902.png)
N-[4-(4-METHANESULFONYLPIPERAZIN-1-YL)PHENYL]-4-METHOXYBENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by its complex structure, which includes a methoxy group, a methylsulfonyl piperazine moiety, and a benzamide core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-METHANESULFONYLPIPERAZIN-1-YL)PHENYL]-4-METHOXYBENZAMIDE typically involves multiple steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of the piperazine derivative. This can be achieved by reacting piperazine with methylsulfonyl chloride under basic conditions to introduce the methylsulfonyl group.
Coupling with 4-Aminophenylbenzamide: The next step involves coupling the piperazine derivative with 4-aminophenylbenzamide. This reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Methoxylation: Finally, the methoxy group is introduced by reacting the intermediate product with methoxybenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[4-(4-METHANESULFONYLPIPERAZIN-1-YL)PHENYL]-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzenesulfonamide: Similar structure but with a sulfonamide group.
4-Methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzylamine: Similar structure but with a benzylamine group.
Uniqueness
4-Methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, methylsulfonyl piperazine moiety, and benzamide core make it a versatile compound for various applications.
This detailed article provides a comprehensive overview of N-[4-(4-METHANESULFONYLPIPERAZIN-1-YL)PHENYL]-4-METHOXYBENZAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C19H23N3O4S |
|---|---|
Poids moléculaire |
389.5g/mol |
Nom IUPAC |
4-methoxy-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H23N3O4S/c1-26-18-9-3-15(4-10-18)19(23)20-16-5-7-17(8-6-16)21-11-13-22(14-12-21)27(2,24)25/h3-10H,11-14H2,1-2H3,(H,20,23) |
Clé InChI |
DLXMHQCBTKSKSV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-Cyclohexyl-2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B399819.png)



![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B399830.png)

![N-[4-(isobutyrylamino)-3-methoxyphenyl]pentanamide](/img/structure/B399832.png)

![N-[4-(isobutyrylamino)-3-methoxyphenyl]butanamide](/img/structure/B399835.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B399836.png)
![N-[4-(isobutyrylamino)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B399837.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-isopropoxybenzamide](/img/structure/B399838.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-bromofuran-2-carboxamide](/img/structure/B399840.png)
![5-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B399841.png)
